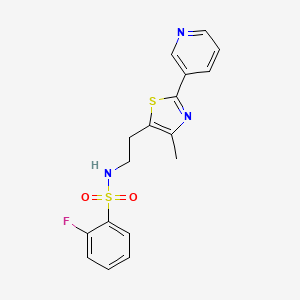

2-fluoro-N-(2-(4-metil-2-(piridin-3-il)tiazol-5-il)etil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

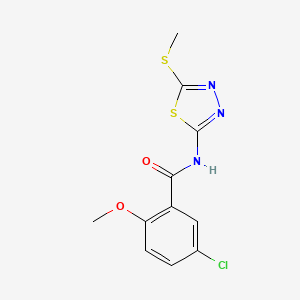

2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16FN3O2S2 and its molecular weight is 377.45. The purity is usually 95%.

BenchChem offers high-quality 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha encontrado que los derivados de tiazol, incluido nuestro compuesto de interés, actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Actividad analgésica

Algunos derivados de tiazol han mostrado actividades analgésicas significativas . Los analgésicos son medicamentos que se utilizan para aliviar el dolor. Funcionan bloqueando las señales de dolor que van al cerebro o interfiriendo con la interpretación de las señales por parte del cerebro, sin producir anestesia o pérdida de conciencia.

Actividad antiinflamatoria

Se ha encontrado que los derivados de tiazol exhiben efectos antiinflamatorios . Los agentes antiinflamatorios pueden reducir la inflamación inhibiendo la vía de una respuesta inflamatoria.

Actividad antimicrobiana

Se ha encontrado que los derivados de tiazol tienen propiedades antimicrobianas . Las sustancias antimicrobianas ofrecen una defensa contra los microorganismos dañinos, incluidas las bacterias y los hongos.

Actividad antifúngica

Además de su actividad antimicrobiana, se ha encontrado que los derivados de tiazol tienen propiedades antifúngicas específicas . Los medicamentos antifúngicos se utilizan a menudo para tratar infecciones por hongos, que pueden ocurrir en cualquier parte del cuerpo, incluida la piel, el cabello y las uñas.

Actividad antiviral

También se ha encontrado que los derivados de tiazol tienen propiedades antivirales . Los fármacos antivirales son un tipo de medicamento utilizado específicamente para tratar infecciones virales.

Actividad diurética

Se ha encontrado que algunos derivados de tiazol actúan como diuréticos . Los diuréticos ayudan al cuerpo a eliminar el exceso de líquido, principalmente agua y sodio. La mayoría estimula a los riñones a excretar más sodio en la orina.

Actividad antitumoral o citotóxica

Se ha encontrado que los derivados de tiazol tienen actividades antitumorales o citotóxicas . Estos compuestos tienen la capacidad de prevenir el crecimiento de tumores y pueden matar las células tumorales.

Mecanismo De Acción

Target of Action

The primary targets of 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide are currently unknown. This compound is a complex molecule with several functional groups, including a fluoropyridine and a thiazole, which could potentially interact with various biological targets

Mode of Action

Given its structural features, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, or ionic interactions

Biochemical Pathways

The biochemical pathways affected by 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide are currently unknown. Based on its structure, it may potentially interfere with pathways involving fluoropyridines or thiazoles . More research is needed to determine the specific biochemical pathways this compound affects.

Pharmacokinetics

The presence of a fluorine atom could potentially enhance its bioavailability, as fluorine is often used in drug design to improve pharmacokinetic properties

Result of Action

The molecular and cellular effects of 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide are currently unknown. Given its potential interaction with various biological targets, it may have diverse effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide. Factors such as pH, temperature, and the presence of other molecules could potentially affect how this compound interacts with its targets . More research is needed to understand how these and other environmental factors influence the action of this compound.

Propiedades

IUPAC Name |

2-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S2/c1-12-15(24-17(21-12)13-5-4-9-19-11-13)8-10-20-25(22,23)16-7-3-2-6-14(16)18/h2-7,9,11,20H,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDSRJHIELIVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2567358.png)

![2,6-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2567360.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2567361.png)

![2-{[4-(4-acetamidophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2567365.png)

![(2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567368.png)

![N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2567373.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2567374.png)